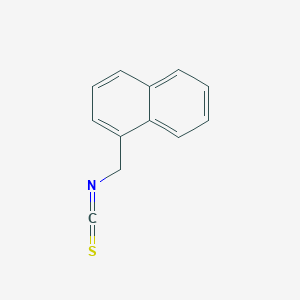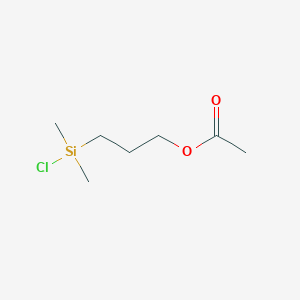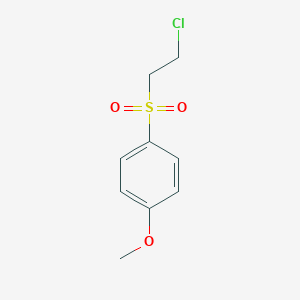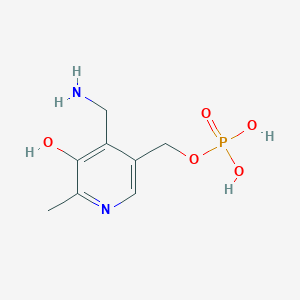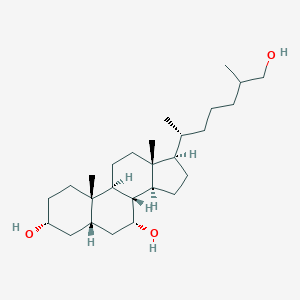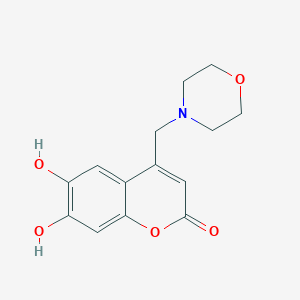
DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBENZ(a,j)ANTHRACENE, 5,6-DIHYDRO-, also known as dibenzanthracene (DBA), is a polycyclic aromatic hydrocarbon (PAH) that is widely distributed in the environment. It is a potent carcinogen and mutagen that poses a significant risk to human health. DBA is a highly reactive compound that can cause DNA damage and disrupt cellular processes. In
Mechanism of Action
The mechanism of action of DBA is complex and not fully understood. It is believed that DBA undergoes metabolic activation in the liver to form reactive intermediates that can bind to DNA and cause mutations. DBA can also induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemical and physiological effects:
DBA has been shown to have a variety of biochemical and physiological effects. It can induce DNA damage, chromosomal aberrations, and mutations. It can also cause oxidative stress and inflammation, which can lead to tissue damage and cell death. DBA has been shown to affect a variety of cellular processes, including cell cycle regulation, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
DBA is a useful tool for studying the mutagenic potential of chemicals and environmental pollutants. It is a potent mutagen that can induce DNA damage and chromosomal aberrations. However, DBA is also a highly reactive compound that can be difficult to work with. It is important to handle DBA with care and to use appropriate safety precautions when working with this compound.
Future Directions
There are many future directions for DBA research. One area of research is the development of new methods for synthesizing DBA and related compounds. Another area of research is the identification of new biomarkers for DBA exposure and the development of new methods for detecting DBA in environmental samples. Additionally, there is a need for more research on the mechanisms of DBA-induced carcinogenesis and mutagenesis. Finally, there is a need for more research on the potential health effects of exposure to DBA and related compounds.
Synthesis Methods
DBA can be synthesized by a variety of methods, including the Friedel-Crafts reaction, the Diels-Alder reaction, and the Suzuki coupling reaction. The most common method for synthesizing DBA is the Friedel-Crafts reaction, which involves the reaction of benzene with anthracene in the presence of a Lewis acid catalyst, such as aluminum chloride.
Scientific Research Applications
DBA has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to induce tumors in a variety of animal models, including rats, mice, and hamsters. DBA is also a potent mutagen that can cause DNA damage and chromosomal aberrations. As a result, it is widely used in genetic toxicology studies to assess the mutagenic potential of chemicals and environmental pollutants.
properties
CAS RN |
16361-01-6 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,17,19,21-decaene |
InChI |
InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-9,11,13-14H,10,12H2 |
InChI Key |
SNUBUFJMVIEEBG-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C5=CC=CC=C51 |
Canonical SMILES |
C1CC2=C(C=C3C(=C2)C=CC4=CC=CC=C43)C5=CC=CC=C51 |
Other CAS RN |
16361-01-6 |
synonyms |
5,6-Dihydrodibenz[a,j]anthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromobenzo[b]thiophene](/img/structure/B96252.png)
![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
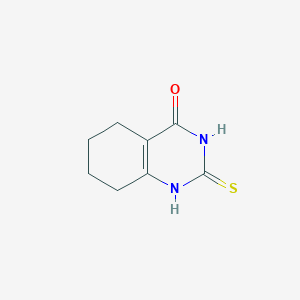
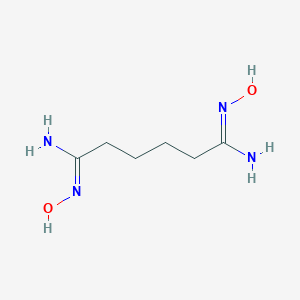
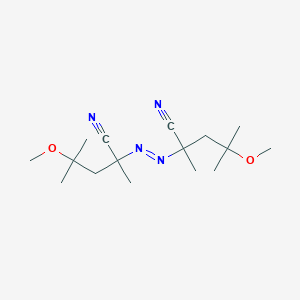
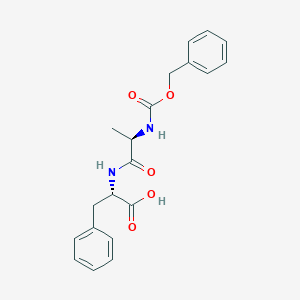
![Endo-1,7,7-trimethylbicyclo[2.2.1]hept-2-YL acrylate](/img/structure/B96266.png)
